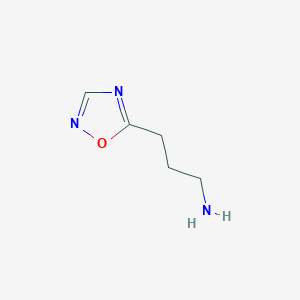
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring attached to a propan-1-amine group The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the reaction of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve scalable one-pot syntheses. For instance, amidoximes can be reacted with various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This method is advantageous due to its efficiency and the ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other halogen-based oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazolium salts, while reduction can produce various reduced heterocycles .
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups such as amides or esters. This allows the compound to interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its stability and bioactivity.
Uniqueness: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The 1,2,4-oxadiazole ring is less aromatic compared to other oxadiazole isomers, making it more reactive and versatile in synthetic applications .
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2 |
InChI Key |
LCEQBRYPGBYHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















